molecular formula C8H6N2O B1315991 3-Oxo-3-(pyridin-4-YL)propanenitrile CAS No. 23821-37-6

3-Oxo-3-(pyridin-4-YL)propanenitrile

Cat. No.: B1315991
CAS No.: 23821-37-6
M. Wt: 146.15 g/mol
InChI Key: PPBAZOANEQPCKG-UHFFFAOYSA-N
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Description

3-Oxo-3-(pyridin-4-yl)propanenitrile (CAS: 23821-37-6; molecular formula: C₈H₆N₂O) is a β-ketonitrile derivative featuring a pyridin-4-yl substituent. This compound serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic frameworks for pharmaceutical applications. Key uses include:

  • Aminopyrazole Synthesis: Reacting with methylhydrazine to form aminopyrazole intermediates for GPR142 agonists (antidiabetic agents) .
  • Cyclization Reactions: Participating in iodine-catalyzed cyclizations with 1H-pyrazol-5-amine to yield pyrazolo[1,5-a]pyrimidine derivatives (anticancer candidates) .
  • Coumarin Hybrids: Acting as a precursor for coumarin-based hybrids with pyridine, thiophene, and thiazole moieties, evaluated for cytotoxic activity .

Properties

IUPAC Name

3-oxo-3-pyridin-4-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-4-1-8(11)7-2-5-10-6-3-7/h2-3,5-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBAZOANEQPCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577590
Record name 3-Oxo-3-(pyridin-4-yl)propanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23821-37-6
Record name 3-Oxo-3-(pyridin-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxo-3-(pyridin-4-yl)propanenitrile
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Preparation Methods

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Pharmaceutical Development : 3-Oxo-3-(pyridin-4-YL)propanenitrile serves as an intermediate in the synthesis of pharmaceuticals. Its derivatives are explored for their potential therapeutic effects against various diseases, including cancer and infections .
    • Enzyme Interaction Studies : The compound is utilized to study enzyme interactions due to its ability to inhibit specific enzymes, impacting biochemical pathways. This property is crucial for understanding disease mechanisms and developing new drugs.
  • Biochemical Analysis
    • Cellular Effects : Research indicates that this compound influences cellular processes such as gene expression and metabolism. It has been shown to alter metabolic pathways, which can be pivotal in drug development.
    • Corrosion Inhibition : A study highlighted its use as an effective corrosion inhibitor for copper in acidic environments, demonstrating an inhibition efficiency of up to 89.39% at optimal concentrations . This application is particularly relevant in the metallurgy industry.
  • Industrial Applications
    • Specialty Chemicals Production : The compound is employed in the production of specialty chemicals, serving as a precursor for advanced materials in various industries .
    • Material Science : Its unique chemical properties make it suitable for applications in material science, particularly in developing new materials with specific functionalities.

Case Study 1: Corrosion Inhibition

In a study examining the anticorrosive properties of this compound, researchers evaluated its effectiveness on copper surfaces exposed to nitric acid. The results indicated that the compound significantly reduced corrosion rates, attributed to its adsorption characteristics on metal surfaces. The study employed density functional theory (DFT) calculations to support experimental findings, confirming strong interactions between the compound and copper .

Case Study 2: Pharmaceutical Applications

Research focusing on the synthesis of bioactive compounds has highlighted this compound as a key building block. Its derivatives have been synthesized and tested for their efficacy against specific biological targets, showing promise in treating conditions such as inflammation and microbial infections .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryIntermediate for drug synthesisPotential therapeutic effects against diseases
Biochemical AnalysisStudies on enzyme interactionsAlters gene expression and metabolic pathways
Corrosion InhibitionEffective inhibitor for copper corrosionUp to 89.39% inhibition efficiency
Industrial ApplicationsProduction of specialty chemicalsUsed as a precursor for advanced materials

Comparison with Similar Compounds

Comparison with Similar β-Ketonitrile Derivatives

The reactivity, biological activity, and synthetic utility of β-ketonitriles are heavily influenced by their substituents. Below is a detailed comparison:

Structural and Functional Variations

Table 1: Key Properties of 3-Oxo-3-(pyridin-4-yl)propanenitrile and Analogues
Compound Name Substituent Molecular Formula Key Properties/Applications References
This compound Pyridin-4-yl C₈H₆N₂O High reactivity in cyclizations; used in GPR142 agonists and coumarin hybrids.
3-Oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile 3,4,5-Trimethoxyphenyl C₁₂H₁₃NO₄ Electron-rich aryl group enhances tubulin inhibition; 89% yield in cyclization reactions.
3-Oxo-3-[2-(trifluoromethyl)phenyl]propanenitrile 2-(Trifluoromethyl)phenyl C₁₀H₆F₃NO Electron-withdrawing CF₃ group improves metabolic stability; used in fluorinated drug candidates.
3-Oxo-3-(pyridin-2-yl)propanenitrile Pyridin-2-yl C₈H₆N₂O Altered nitrogen position affects electronic distribution; lower similarity score (0.70 vs. 4-yl isomer).
3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile Tetrahydropyran-4-yl C₈H₁₁NO₂ Oxygen-containing heterocycle improves solubility; used in CNS-targeting scaffolds.
3-Oxo-3-(2-thienyl)propanenitrile Thiophen-2-yl C₇H₅NOS Sulfur atom enables π-π stacking with biological targets; research applications in material science.

Reactivity and Electronic Effects

  • Electron-Donating Groups : Compounds like 3-Oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile exhibit enhanced reactivity in cyclizations due to the electron-donating methoxy groups, stabilizing transition states (e.g., 89% yield in pyrimidine synthesis) .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 3-Oxo-3-[2-(trifluoromethyl)phenyl]propanenitrile increases electrophilicity at the carbonyl, favoring nucleophilic additions .
  • Heterocyclic Substituents: Pyridine and thiophene substituents enable diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets, enhancing binding affinity in drug candidates .

Positional Isomerism

  • Pyridin-4-yl vs. Pyridin-2-yl : The 4-pyridyl isomer (this compound) shows higher similarity scores (0.86) in structural databases compared to the 2-pyridyl analogue (0.70), indicating distinct electronic environments and steric profiles .

Biological Activity

3-Oxo-3-(pyridin-4-YL)propanenitrile, a compound with the chemical formula C8H6N2O, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The structure of this compound features a pyridine ring substituted with a ketone and a nitrile group. This configuration contributes to its reactivity and interaction with various biological targets.

This compound exhibits significant interactions with enzymes and proteins, influencing several biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, affecting metabolic processes. For instance, it interacts with enzymes involved in neurotransmitter release and pain pathways, potentially modulating nociceptive responses .
  • Cellular Effects : It impacts cell signaling pathways and gene expression. Studies indicate that this compound can alter gene expression related to metabolic functions, thereby influencing cellular metabolism and growth.

The mechanism of action for this compound primarily involves its binding to specific receptors or enzymes:

  • Receptor Interaction : The compound may act on purinergic receptors, particularly P2X receptors, which are implicated in pain signaling and sensory perception. Antagonism of these receptors could lead to analgesic effects .
  • Modulation of Signaling Pathways : By inhibiting certain kinases or phosphatases, the compound can disrupt signaling cascades that promote inflammation or pain.

Research Findings

Several studies have explored the biological activity of this compound:

Case Studies

  • Pain Modulation : In animal models, administration of this compound resulted in significant reductions in pain response, suggesting its potential as an analgesic agent. The compound demonstrated a dose-dependent effect on pain relief, particularly in models of inflammatory pain .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its efficacy was assessed using standard agar diffusion methods, showing inhibition zones comparable to established antibiotics .

Data Table: Biological Activities of this compound

Biological ActivityEffect ObservedReference
Pain ReliefSignificant reduction in pain ,
Enzyme InhibitionInhibition of specific enzymes,
Antimicrobial ActivityInhibition against various pathogens
Gene Expression ModulationAltered expression in metabolic genes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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